[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
Overview
Description
[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C9H16F2N2O3 and a molecular weight of 238.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester typically involves the reaction of 2,2-difluoroethylamine with BOC-glycine . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted carbamates .
Scientific Research Applications
[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester include:
2,2-Difluoroethylamine: A precursor used in the synthesis of the compound.
tert-Butyl carbamate: A related carbamate compound with similar structural features.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl N-[2-(2,2-difluoroethylamino)-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O3/c1-9(2,3)16-8(15)13-5-7(14)12-4-6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZMAQVHULBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154580 | |
Record name | 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414642-52-6 | |
Record name | 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414642-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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